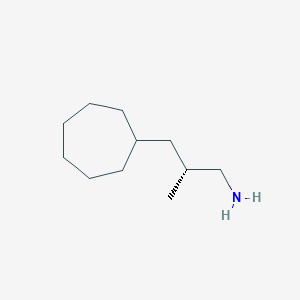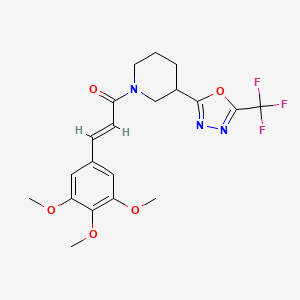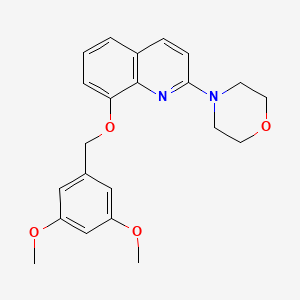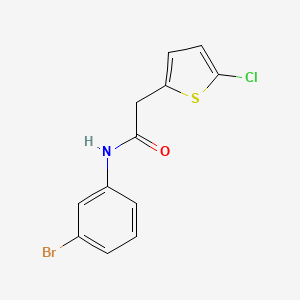
(2R)-3-Cycloheptyl-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-Cycloheptyl-2-methylpropan-1-amine, also known as Cycloheptylmethylphenidate (CHMP), is a psychostimulant drug that belongs to the piperidine class of compounds. It is a derivative of methylphenidate, a widely prescribed drug for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. CHMP has been shown to have similar effects to methylphenidate, but with a longer duration of action and a more potent pharmacological profile.
Wirkmechanismus
CHMP works by blocking the reuptake of dopamine and norepinephrine in the brain, leading to an increase in their levels. This increase in neurotransmitter levels results in increased alertness, concentration, and focus. CHMP also stimulates the release of dopamine and norepinephrine from nerve terminals, further enhancing its effects.
Biochemical and Physiological Effects:
CHMP has been shown to increase heart rate, blood pressure, and respiration rate in humans. It also increases the levels of glucose and oxygen in the brain, leading to increased cognitive function. CHMP has been shown to improve attention and focus in individuals with ADHD, as well as improve wakefulness and reduce daytime sleepiness in individuals with narcolepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CHMP in lab experiments is its longer duration of action compared to other psychostimulant drugs. This allows for once-daily dosing and reduces the need for frequent drug administration. However, CHMP is a relatively new compound and has not been extensively studied in humans, so its safety and efficacy in different populations are unknown.
Zukünftige Richtungen
There are several future directions for research on CHMP. One potential area of study is its use as a cognitive enhancer in healthy individuals. Another area of study is its potential use in the treatment of other cognitive disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine the safety and efficacy of CHMP in different populations, such as children and elderly individuals.
Synthesemethoden
CHMP can be synthesized by reacting cycloheptyl bromide with 2-methylpropan-1-amine in the presence of sodium hydride. This reaction yields CHMP as a white crystalline powder with a melting point of 118-120°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
CHMP has been used in various scientific research studies to investigate its potential as a treatment for ADHD, narcolepsy, and other cognitive disorders. It has also been studied for its potential use as a cognitive enhancer and as an alternative to other psychostimulant drugs. CHMP has been shown to have a longer duration of action than methylphenidate, making it a promising candidate for once-daily dosing.
Eigenschaften
IUPAC Name |
(2R)-3-cycloheptyl-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-10(9-12)8-11-6-4-2-3-5-7-11/h10-11H,2-9,12H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKQCFQUKYAIFU-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCCCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-Cycloheptyl-2-methylpropan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Bromopyridin-3-yl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2534211.png)
![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,3-dimethylphenyl)piperazine hydrochloride](/img/structure/B2534212.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2534214.png)


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylthiazol-4-yl)methanone](/img/structure/B2534223.png)
![methyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2534224.png)
![2,4-dichloro-N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B2534225.png)


![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2534229.png)
![2-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2534231.png)
